molecular formula C12H17Li B14263014 Lithium (pentamethylphenyl)methanide CAS No. 139558-10-4

Lithium (pentamethylphenyl)methanide

Cat. No.: B14263014
CAS No.: 139558-10-4
M. Wt: 168.2 g/mol
InChI Key: CNZZUJWPWPFZLC-UHFFFAOYSA-N
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Description

Lithium (pentamethylphenyl)methanide is an organolithium compound that features a lithium atom bonded to a pentamethylphenyl group. This compound is part of the broader class of organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilicity and basicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium (pentamethylphenyl)methanide can be synthesized through the reaction of pentamethylbenzene with n-butyllithium in a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction typically proceeds at low temperatures to prevent side reactions and ensure high yields. The general reaction is as follows:

C6(CH3)5H+n-BuLiC6(CH3)5Li+n-BuH\text{C}_6(\text{CH}_3)_5\text{H} + \text{n-BuLi} \rightarrow \text{C}_6(\text{CH}_3)_5\text{Li} + \text{n-BuH} C6​(CH3​)5​H+n-BuLi→C6​(CH3​)5​Li+n-BuH

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and controlled environments to ensure the purity and consistency of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Lithium (pentamethylphenyl)methanide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Deprotonation: Acts as a strong base to deprotonate weak acids.

Common Reagents and Conditions

    Solvents: Diethyl ether, tetrahydrofuran.

    Reagents: Carbonyl compounds, alkyl halides, weak acids.

    Conditions: Low temperatures, inert atmosphere to prevent oxidation.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions with halides.

    Lithium Salts: From deprotonation reactions.

Scientific Research Applications

Lithium (pentamethylphenyl)methanide has several applications in scientific research:

    Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.

    Material Science: Involved in the synthesis of novel materials with unique properties.

    Pharmaceuticals: Potential use in the synthesis of drug intermediates.

    Catalysis: Acts as a catalyst in certain organic reactions.

Mechanism of Action

The mechanism of action of lithium (pentamethylphenyl)methanide involves its role as a nucleophile and base. The lithium atom stabilizes the negative charge on the pentamethylphenyl group, allowing it to attack electrophilic centers in other molecules. This leads to the formation of new bonds and the generation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Lithium (phenyl)methanide
  • Lithium (tert-butyl)methanide
  • Lithium (trimethylsilyl)methanide

Uniqueness

Lithium (pentamethylphenyl)methanide is unique due to the presence of five methyl groups on the phenyl ring, which increases its steric bulk and influences its reactivity. This makes it less prone to side reactions compared to less sterically hindered organolithium compounds.

Conclusion

This compound is a valuable organolithium reagent with diverse applications in organic synthesis, material science, and pharmaceuticals. Its unique structure and reactivity make it a useful tool for chemists in various fields of research.

Properties

CAS No.

139558-10-4

Molecular Formula

C12H17Li

Molecular Weight

168.2 g/mol

IUPAC Name

lithium;1-methanidyl-2,3,4,5,6-pentamethylbenzene

InChI

InChI=1S/C12H17.Li/c1-7-8(2)10(4)12(6)11(5)9(7)3;/h1H2,2-6H3;/q-1;+1

InChI Key

CNZZUJWPWPFZLC-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=C(C(=C(C(=C1C)C)[CH2-])C)C

Origin of Product

United States

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